molecular formula C20H29N5 B11231399 1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine

1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine

Cat. No.: B11231399
M. Wt: 339.5 g/mol
InChI Key: ZQMVEAXLVSPZPO-UHFFFAOYSA-N
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Description

1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine, with the molecular formula C20H27N5, is a complex organic compound. Its average mass is approximately 337.462 Da, and its monoisotopic mass is 337.226654 Da . This compound features a tetrazole ring, a cyclohexyl group, and a piperidine moiety.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common method involves the reaction of a cyclohexylamine derivative with a tetrazole ring precursor. The specific reaction conditions may vary, but typically, the tetrazole ring is formed through cyclization of an appropriate amine with sodium azide (NaN3).

Industrial Production: The industrial production of 1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine may involve large-scale synthesis using optimized conditions. detailed industrial methods are proprietary and not widely disclosed.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions:

    Oxidation: It may be oxidized under suitable conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the cyclohexyl or piperidine ring can be replaced.

    Other Transformations: Depending on the reaction conditions, it may participate in other transformations.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a catalyst (e.g., palladium on carbon) are employed.

    Substitution: Various nucleophiles (e.g., alkyl halides) can replace functional groups.

Major Products: The specific products depend on the reaction conditions and the substituents present. For example, reduction may yield an amine derivative, while oxidation could lead to an amide or an imine.

Scientific Research Applications

1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}piperidine finds applications in:

    Medicine: It may exhibit pharmacological activity, potentially affecting receptors or enzymes.

    Chemical Research: Researchers use it as a building block for more complex molecules.

    Industry: It might serve as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.

Properties

Molecular Formula

C20H29N5

Molecular Weight

339.5 g/mol

IUPAC Name

1-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclohexyl]piperidine

InChI

InChI=1S/C20H29N5/c1-16-10-9-11-17(2)18(16)25-19(21-22-23-25)20(12-5-3-6-13-20)24-14-7-4-8-15-24/h9-11H,3-8,12-15H2,1-2H3

InChI Key

ZQMVEAXLVSPZPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCCC3)N4CCCCC4

Origin of Product

United States

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